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Compound of Interest

Compound Name: 4-Morpholinecarboxaldehyde

Cat. No.: B048038 Get Quote

4-Morpholinecarboxaldehyde, also known as N-Formylmorpholine, is a versatile heterocyclic

compound featuring a morpholine ring N-substituted with a formyl group.[1][2] Its molecular

formula is C₅H₉NO₂, with a molecular weight of 115.13 g/mol .[3][4] This compound serves as a

crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]

Accurate and unambiguous structural confirmation is paramount for its application in research

and development. Spectroscopic analysis provides the fundamental data required for this

confirmation, offering a detailed "blueprint" of the molecule's electronic and atomic

arrangement.

This guide provides a comprehensive analysis of 4-Morpholinecarboxaldehyde using Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). As a Senior Application Scientist, the focus here extends beyond mere

data presentation to elucidate the causal relationships between molecular structure and

spectral output, empowering researchers to interpret this data with confidence.

¹H NMR Spectroscopy: Mapping the Proton
Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for

elucidating the structure of organic molecules by probing the chemical environment of

hydrogen nuclei. The resulting spectrum provides information on the number of distinct proton

types, their relative numbers, their electronic surroundings, and the connectivity between them.
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Expert Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Morpholinecarboxaldehyde, typically recorded in deuterated

chloroform (CDCl₃), reveals a set of distinct and highly informative signals.

The Aldehydic Proton: The most characteristic signal in the spectrum is a singlet observed

far downfield at approximately 8.06 ppm.[5] This significant deshielding is a direct

consequence of the powerful electron-withdrawing nature of the adjacent carbonyl group

(C=O) and its associated magnetic anisotropy.[6][7] Its integration value corresponds to a

single proton, confirming the presence of the -CHO group. The signal is a singlet as there

are no protons on the adjacent nitrogen atom to cause spin-spin coupling.

The Morpholine Protons: The eight protons of the morpholine ring are chemically non-

equivalent due to their proximity to different heteroatoms (nitrogen and oxygen) and the

formyl group. They appear as a complex series of multiplets in the region between 3.40 and

3.80 ppm.[5]

Protons Adjacent to Nitrogen (H-2, H-6): The four protons on the carbons directly attached

to the nitrogen atom are expected to be deshielded by both the electronegative nitrogen

and the electron-withdrawing formyl group.

Protons Adjacent to Oxygen (H-3, H-5): The four protons on the carbons adjacent to the

oxygen atom are also deshielded due to the electronegativity of oxygen.

The overlap of these signals often requires advanced techniques like 2D-NMR (e.g., COSY) for

unambiguous assignment, but the distinct regions confirm the integrity of the morpholine ring

structure.[5]

Quantitative ¹H NMR Data Summary
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Signal Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

Aldehyde (-CHO) ~8.06 Singlet 1H

Morpholine (-CH₂-N-) ~3.56 - 3.70 Multiplet 4H

Morpholine (-CH₂-O-) ~3.42 - 3.65 Multiplet 4H

Note: Data is

referenced from

spectra recorded in

CDCl₃.[5] Chemical

shifts can vary slightly

depending on the

solvent and

spectrometer

frequency.[8][9]

Experimental Protocol: ¹H NMR Spectrum Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 4-Morpholinecarboxaldehyde in

~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal reference standard.

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum at a

frequency of 400 MHz or higher to ensure good signal dispersion.

Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum

and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the

signals to determine the relative proton ratios.

Causality Behind Experimental Choices:

Solvent: CDCl₃ is a common choice as it is a good solvent for a wide range of organic

molecules and has a simple, non-interfering signal in the ¹H NMR spectrum.[8] The choice of
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solvent is critical as intermolecular interactions between the solute and solvent can

significantly influence chemical shifts.[9][10]

Reference: TMS is the universally accepted internal standard for ¹H NMR because it is

chemically inert, volatile (easily removed), and produces a single, sharp signal at a high-field

position (0 ppm) that rarely overlaps with analyte signals.

Visualization: Structure and Proton Assignments
Caption: Molecular structure with corresponding ¹H NMR chemical shift regions.

¹³C NMR Spectroscopy: Probing the Carbon
Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon

framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical

shift is indicative of its electronic environment.

Expert Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 4-Morpholinecarboxaldehyde displays three key

signals, consistent with the molecule's structure.

Carbonyl Carbon: A highly deshielded signal appears at approximately 161.0 ppm. This

downfield shift is characteristic of an aldehyde carbonyl carbon, which is significantly

influenced by the high electronegativity of the double-bonded oxygen atom.[11]

Morpholine Carbons: Two distinct signals are observed for the morpholine ring carbons,

reflecting their different environments.

The carbons adjacent to the oxygen atom (C-3, C-5) resonate at approximately 66.5 ppm.

The carbons adjacent to the nitrogen atom (C-2, C-6) appear further upfield at around 40.0

and 45.5 ppm. The presence of two signals for these carbons is due to hindered rotation

around the N-CHO bond, making the two carbons inequivalent on the NMR timescale.

Quantitative ¹³C NMR Data Summary
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Signal Assignment Chemical Shift (δ, ppm)

Carbonyl (C=O) ~161.0

Morpholine (-CH₂-O-) ~66.5

Morpholine (-CH₂-N-) ~40.0, ~45.5

Note: Data is compiled from typical values for

similar structures. Specific shifts can be found in

databases like PubChem.[4]

Experimental Protocol: ¹³C NMR Spectrum Acquisition
The protocol is similar to that for ¹H NMR, using the same sample. The key difference is tuning

the spectrometer to the ¹³C frequency. Proton-decoupled mode is standard, which collapses all

C-H coupling to produce a spectrum of single lines for each unique carbon, simplifying

interpretation.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to molecular vibrations. It is an exceptionally powerful tool for identifying the

functional groups present in a compound.

Expert Interpretation of the IR Spectrum
The IR spectrum of 4-Morpholinecarboxaldehyde, a liquid, is dominated by absorptions

characteristic of its aldehyde and morpholine functionalities.[1][12]

C=O Stretch: The most prominent and diagnostic peak is a very strong, sharp absorption at

approximately 1670-1680 cm⁻¹. This corresponds to the carbonyl (C=O) stretching vibration

of the aldehyde group.[13][14] This frequency is slightly lower than a typical saturated

aliphatic aldehyde (~1730 cm⁻¹) due to the electron-donating resonance effect of the

adjacent nitrogen atom, which imparts some single-bond character to the C=O bond.
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Aldehydic C-H Stretch: A key feature for identifying an aldehyde is the presence of one or

two moderate peaks resulting from the C-H stretch of the aldehyde proton. These typically

appear in the range of 2700-2850 cm⁻¹.[11][13] Often, one of these peaks appears as a

distinct shoulder to the right of the main aliphatic C-H stretches.

Aliphatic C-H Stretch: Strong absorptions are observed in the 2850-3000 cm⁻¹ region,

corresponding to the symmetric and asymmetric C-H stretching vibrations of the CH₂ groups

in the morpholine ring.

C-O and C-N Stretches: The region between 1000-1300 cm⁻¹ will contain strong absorptions

corresponding to the C-O (ether) and C-N (tertiary amine) stretching vibrations of the

morpholine ring.

Key IR Absorption Data
Wavenumber (cm⁻¹) Intensity

Vibrational Mode

Assignment

~2850-3000 Strong
Aliphatic C-H Stretch

(Morpholine CH₂)

~2700-2850 Moderate Aldehydic C-H Stretch

~1670-1680 Very Strong
Carbonyl C=O Stretch

(Aldehyde)

~1000-1300 Strong
C-O and C-N Stretch

(Morpholine Ring)

Note: Data compiled from

NIST reference spectra and

general spectroscopic

principles.[15][16]

Experimental Protocol: IR Spectrum Acquisition (ATR
Method)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,

diamond or ZnSe) is clean.[17] Collect a background spectrum of the empty, clean crystal.
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This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a single drop of liquid 4-Morpholinecarboxaldehyde directly

onto the ATR crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.[18]

Processing: The instrument software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices: The ATR technique has become the primary method

for liquid and solid samples because it requires minimal to no sample preparation, uses a very

small amount of sample, and is easy to clean.[17][19] Transmission cells are an alternative but

require careful handling of IR-transparent salt plates (e.g., KBr, NaCl).[20][21]

Visualization: IR Analysis Workflow
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Caption: A typical workflow for acquiring an FTIR spectrum using the ATR method.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions

based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common "hard"
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ionization technique that provides not only the molecular weight but also a characteristic

fragmentation pattern that acts as a molecular fingerprint.[22][23]

Expert Interpretation of the Mass Spectrum
The EI mass spectrum of 4-Morpholinecarboxaldehyde provides definitive confirmation of its

molecular weight and key structural features through its fragmentation.

Molecular Ion (M⁺•): The spectrum shows a clear molecular ion peak at m/z = 115, which

corresponds to the molecular weight of the compound (C₅H₉NO₂).[5][24] The presence of

this peak is crucial for confirming the molecular formula.

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the

presence of the nitrogen and oxygen heteroatoms and the carbonyl group, which stabilize

adjacent positive charges.[25]

Loss of H• (m/z 114): A small M-1 peak can be observed from the loss of the aldehydic

hydrogen radical.[6]

Loss of the Formyl Group (•CHO, m/z 29): Cleavage of the N-C bond can lead to the loss

of a formyl radical, resulting in the stable morpholine cation at m/z = 86.

Alpha-Cleavage: A dominant fragmentation pathway for amines is alpha-cleavage, the

breaking of a C-C bond adjacent to the nitrogen. This leads to the formation of a stable

iminium ion. For the morpholine ring, this can result in the loss of ethylene oxide (C₂H₄O)

to give a fragment at m/z = 71 or other ring-opening fragmentations.

Other Significant Fragments: Other prominent peaks are observed at m/z = 57, 56, and

42, arising from further fragmentation and rearrangements of the morpholine ring

structure.[5] The peak at m/z = 29 is also prominent, corresponding to the formyl cation

[CHO]⁺.

Significant Mass Spectrometry Fragments
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m/z Value Proposed Fragment Identity Fragmentation Pathway

115 [C₅H₉NO₂]⁺• Molecular Ion (M⁺•)

86 [C₄H₈NO]⁺ Loss of •CHO from M⁺•

57 [C₃H₅O]⁺ or [C₄H₉]⁺ Ring fragmentation

56 [C₃H₄O]⁺• or [C₄H₈]⁺• Ring fragmentation

29 [CHO]⁺ Formyl cation

Note: Data compiled from the

NIST Mass Spectrum

database.[24]

Experimental Protocol: EI-MS Acquisition
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC)

inlet. The sample is vaporized in a high vacuum environment.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This ejects an electron from the molecule, creating a

positively charged radical ion (M⁺•).[23]

Fragmentation: The high internal energy of the M⁺• causes it to fragment into smaller,

characteristic ions.

Mass Analysis: The ions (both M⁺• and fragments) are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Visualization: Key Fragmentation Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C4394858&Mask=200
https://thiele.ruc.dk/kemikurser/2DNMR/Lecture%20notes%20in%20EI-MS%202015.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M]⁺•
m/z = 115

[M - CHO]⁺
m/z = 86

- •CHO

[CHO]⁺
m/z = 29

α-cleavage

Further Ring
Fragmentation

[C₃H₅O]⁺
m/z = 57

Click to download full resolution via product page

Caption: Simplified major fragmentation pathways for 4-Morpholinecarboxaldehyde in EI-MS.

Conclusion
The collective spectral data from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and

self-validating characterization of 4-Morpholinecarboxaldehyde. ¹H NMR confirms the

presence and electronic environment of the aldehyde and morpholine protons. ¹³C NMR maps

the carbon skeleton, identifying the unique carbonyl and ring carbons. IR spectroscopy

provides definitive evidence for the key functional groups, particularly the N-formyl moiety.

Finally, mass spectrometry confirms the molecular weight and reveals a predictable

fragmentation pattern consistent with the proposed structure. This comprehensive

spectroscopic profile serves as a reliable standard for identity and purity confirmation in any

research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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